Cas no 1868277-15-9 (Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-)

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-, is a versatile organic compound characterized by its unique cyclic structure and functional groups. This compound exhibits high purity and stability, making it ideal for various synthetic applications. Its α-amino and 2-methoxy groups provide versatile chemical reactivity, facilitating efficient transformations in organic synthesis. The (αR)-configuration ensures consistent and predictable reaction outcomes.
Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- structure
1868277-15-9 structure
商品名:Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-
CAS番号:1868277-15-9
MF:C8H15NO3
メガワット:173.209602594376
CID:5969737
PubChem ID:130586847

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- 化学的及び物理的性質

名前と識別子

    • Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-
    • (2R)-2-Amino-2-(2-methoxycyclopentyl)aceticacid
    • EN300-1299942
    • 1868277-15-9
    • (2R)-2-Amino-2-(2-methoxycyclopentyl)acetic acid
    • インチ: 1S/C8H15NO3/c1-12-6-4-2-3-5(6)7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6?,7-/m1/s1
    • InChIKey: WPSMNFYLQFQIAF-KPGICGJXSA-N
    • ほほえんだ: [C@H](C1CCCC1OC)(N)C(=O)O

計算された属性

  • せいみつぶんしりょう: 173.10519334g/mol
  • どういたいしつりょう: 173.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.3
  • トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

  • 密度みつど: 1.16±0.1 g/cm3(Predicted)
  • ふってん: 302.4±17.0 °C(Predicted)
  • 酸性度係数(pKa): 2.37±0.10(Predicted)

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1299942-1.0g
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
1g
$1414.0 2023-06-06
Enamine
EN300-1299942-2500mg
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
2500mg
$2071.0 2023-09-30
Enamine
EN300-1299942-50mg
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
50mg
$888.0 2023-09-30
Enamine
EN300-1299942-5000mg
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
5000mg
$3065.0 2023-09-30
Enamine
EN300-1299942-0.25g
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
0.25g
$1300.0 2023-06-06
Enamine
EN300-1299942-5.0g
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
5g
$4102.0 2023-06-06
Enamine
EN300-1299942-500mg
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
500mg
$1014.0 2023-09-30
Enamine
EN300-1299942-0.05g
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
0.05g
$1188.0 2023-06-06
Enamine
EN300-1299942-10.0g
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
10g
$6082.0 2023-06-06
Enamine
EN300-1299942-100mg
(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid
1868277-15-9
100mg
$930.0 2023-09-30

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- 関連文献

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-に関する追加情報

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- (CAS No. 1868277-15-9): An Overview of a Promising Compound in Medicinal Chemistry

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- (CAS No. 1868277-15-9) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acids and is characterized by its cyclopentane ring, an amino group, and a methoxy substituent. The (αR)-configuration adds to its complexity and biological significance.

The (αR)-configuration of Cyclopentaneacetic acid, α-amino-2-methoxy- is particularly important as it can influence the compound's interactions with biological targets. Chirality plays a crucial role in drug design, as enantiomers can exhibit different pharmacological properties, including efficacy and toxicity. Recent studies have highlighted the importance of chiral compounds in drug development, emphasizing the need for precise synthesis and characterization methods.

In terms of synthesis, Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- can be prepared through various routes, including asymmetric synthesis and chiral resolution techniques. One notable method involves the use of chiral catalysts to achieve high enantiomeric excess (ee) values. This approach not only ensures the production of the desired enantiomer but also enhances the overall efficiency and yield of the synthesis process.

The cyclopentane ring in Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- contributes to its structural rigidity and conformational stability. These properties are advantageous in drug design as they can improve the compound's binding affinity to specific receptors or enzymes. Additionally, the presence of the methoxy group can influence the compound's solubility and metabolic stability, which are critical factors in determining its pharmacokinetic profile.

Recent research has explored the potential therapeutic applications of Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- in various disease models. One area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes. Studies have shown that this compound can selectively bind to specific GPCRs, modulating their activity in a manner that could be beneficial for therapeutic intervention.

Another promising application of Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- is in cancer research. Preclinical studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell growth and survival. Further investigation is needed to elucidate the exact molecular targets and to evaluate its potential as a novel anticancer agent.

In addition to its therapeutic potential, Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- has also been studied for its use as a building block in combinatorial chemistry. Its unique structural features make it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. This versatility has led to its incorporation into libraries used for high-throughput screening in drug discovery programs.

The safety profile of Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- is another important aspect that has been investigated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials.

Overall, Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- (CAS No. 1868277-15-9) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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